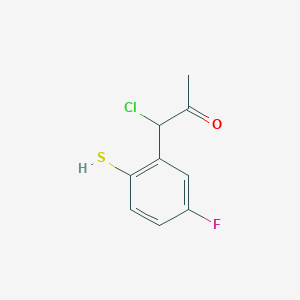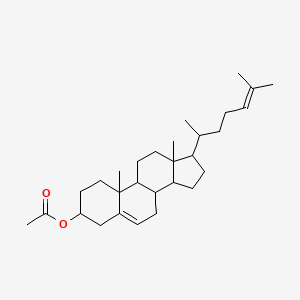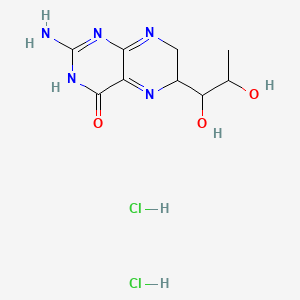
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one;dihydrochloride is a chemical compound with the molecular formula C9H13N5O3. It is a derivative of pteridine, a heterocyclic compound that plays a crucial role in various biological processes. This compound is known for its involvement in the synthesis of tetrahydrobiopterin, a cofactor for several important enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-triaminopyrimidine and glyceraldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Intermediate Formation: The intermediate compound formed is then subjected to cyclization to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Optimization of Reaction Conditions: Industrial processes often involve the optimization of temperature, pressure, and catalyst concentration to maximize efficiency.
化学反应分析
Types of Reactions
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its tetrahydropterin form.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pterin derivatives, which have different biological and chemical properties.
科学研究应用
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases.
Biology: The compound is studied for its role in the biosynthesis of neurotransmitters such as serotonin and dopamine.
Medicine: It has potential therapeutic applications in the treatment of diseases related to tetrahydrobiopterin deficiency.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of 2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one involves its role as a cofactor in enzymatic reactions. It binds to enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, facilitating the conversion of amino acids into neurotransmitters. The compound’s molecular targets include these hydroxylase enzymes, and its pathways involve the biosynthesis of neurotransmitters.
相似化合物的比较
Similar Compounds
Tetrahydrobiopterin: A closely related compound with similar biological functions.
6-methyl-5,6,7,8-tetrahydropterin: Another derivative with chaperone activity.
Folic Acid: Although structurally different, it shares some functional similarities in enzymatic reactions.
Uniqueness
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one is unique due to its specific role in the biosynthesis of tetrahydrobiopterin and its involvement in the hydroxylation of aromatic amino acids. Its ability to act as a pharmacological chaperone for mutant enzymes further distinguishes it from other similar compounds.
属性
分子式 |
C9H15Cl2N5O3 |
|---|---|
分子量 |
312.15 g/mol |
IUPAC 名称 |
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H13N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);2*1H |
InChI 键 |
JDOSQWKCDUWFDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


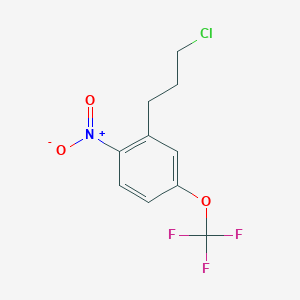
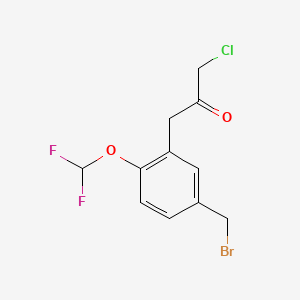


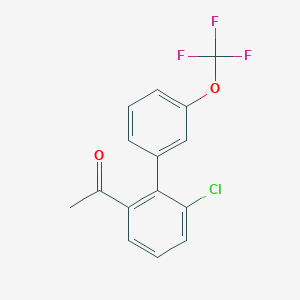
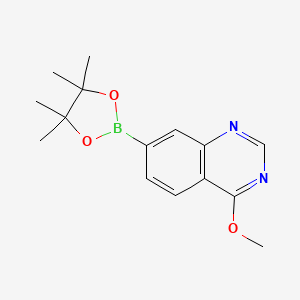
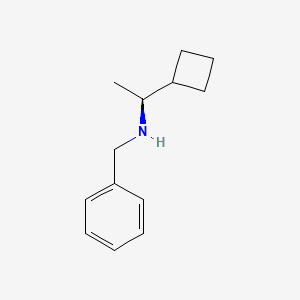
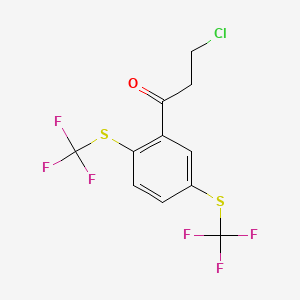
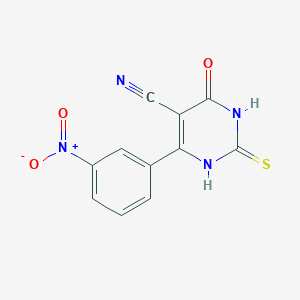
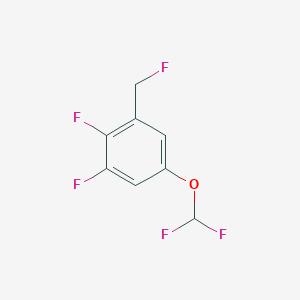
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
